molecular formula C9H8O3S B8365814 2-methyl-4-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid

2-methyl-4-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid

Cat. No.: B8365814
M. Wt: 196.22 g/mol
InChI Key: SSLAOCXGKPBGQY-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid is a useful research compound. Its molecular formula is C9H8O3S and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

2-methyl-4-oxo-5,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid

InChI

InChI=1S/C9H8O3S/c1-4-2-5-7(10)3-6(9(11)12)8(5)13-4/h2,6H,3H2,1H3,(H,11,12)

InChI Key

SSLAOCXGKPBGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C(CC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

21.1 g (0.16 mole) of aluminum chloride was quickly added to 50 cc of nitrobenzene at ambient temperature. Then a solution of 11.3 g (0.058 mole) of (5-methyl-2-thienyl) succinic anhydride in 30 cc of nitrobenzene was added drop by drop in 1 hour 30 minutes. The mixture was stirred for 5 hours at ambient temperature then poured into an ice-hydrochloric acid mixture and extracted with methylene chloride. The organic phase was separated and extracted with an aqueous solution of sodium carbonate. The aqueous phase was acidified with dilute hydrochloric acid then extracted with ethyl acetate. The organic solution was washed with water, dried on sodium sulfate and concentrated under reduced pressure. 7.7 g (yield=68%) of 2-methyl-4-oxo-5,6-dihydro-4H-cyclo-penta[b]thiophene-6-carboxylic acid melting at 137°-139° C. was obtained. By recrystallization in a hexane-ethyl acetate mixture, a product was obtained with a melting point of 140°-143° C. identical in all respects with that obtained in example 2.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
(5-methyl-2-thienyl) succinic anhydride
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 11.3 g (0.058 mole) of (5-methyl-2-thienyl) succinic anhydride in 30 cc of methylene chloride was added drop by drop to a mixture of 21.1 g (0.16 mole) of aluminum chloride and 50 cc of methylene chloride cooled to 0° C. The reaction mixture was stirred 5 hours at ambient temperature then poured into an ice-hydrochloric acid mixture and extracted with methylene chloride. The organic phase was separated then extracted with an aqueous sodium bicarbonate solution. The aqueous phase was acidified then, after filtration of an insoluble, again extracted with ethyl acetate. The organic extract was washed, dried on sodium sulfate and concentrated dry under reduced pressure. Recrystallization of the residue provided 3.2 g (yield=28%) of 2-methyl-4-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid (mp=140°-143° C.) identical in all respects to that obtained in example 2.
Name
(5-methyl-2-thienyl) succinic anhydride
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

23.5 g of (5-methyl-2-thienyl) succinic acid was added to a mixture of 1.2 kg of polyphosphoric acid and 200 cc of xylene, previously heated to 100° C., and stirred for 3 hours at this temperature. After cooling to 80° C. the reaction mixture was poured in 4 liters of water and extracted with ethyl acetate. The organic phase was washed with water, dried on sodium sulfate then concentrated under reduced pressure. The residue was chromatographed on a silica column (successive eluants: 1/1 hexane-ethyl acetate, then 9/0.9/0.1 methylene chloride-ethanol-acetic acid). 5.7 g (yield: 26%) of 2-methyl-4oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-6-carboxylic acid was obtained which was purified by recrystallization in a hexane-ethyl acetate mixture. Mp=140°-143° C.
Quantity
23.5 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1.2 kg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step Two

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